molecular formula C22H25N5O B2709156 1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(o-tolyl)urea CAS No. 1421501-70-3

1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(o-tolyl)urea

Cat. No.: B2709156
CAS No.: 1421501-70-3
M. Wt: 375.476
InChI Key: DKUZNUBYUYPJJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(o-tolyl)urea is a synthetic chemical compound designed for research applications. It belongs to the class of pyrazolyl-urea derivatives, which are recognized in medicinal chemistry as a privileged scaffold for developing biologically active molecules . Compounds within this structural class have demonstrated a wide spectrum of pharmacological activities in scientific studies, particularly as modulators of key intracellular signaling pathways . The core structure of this compound combines a pyrazole ring with a urea linker. The pyrazole nucleus is a five-membered heterocycle known for its presence in various pharmacologically active substances and its ability to engage in diverse interactions with biological targets . The urea function is a key pharmacophore, noted for its excellent hydrogen-bonding capacity, which allows it to interact with a range of protein targets, potentially enhancing aqueous solubility and binding affinity . This specific molecule features a 1-cyclopentyl group, a 4-pyridinyl moiety at the 5-position of the pyrazole, and an o-tolyl group attached to the urea nitrogen, making it a compound of significant interest for structure-activity relationship (SAR) studies. Key Research Areas: • Kinase Inhibition Research: Pyrazolyl-ureas have been extensively investigated as inhibitors of various protein kinases, such as Src, p38-MAPK, and TrkA, which are implicated in cell proliferation and disease progression . This compound serves as a valuable tool for researchers exploring novel inhibitors in this field. • Anticancer Agent Development: Given the established role of similar pyrazolyl-urea compounds in anticancer research, this molecule may be of interest for in vitro studies on cell cycle progression, apoptosis induction, and antiangiogenic potential . • Chemical Biology & Probe Development: The molecule's structure makes it a suitable candidate for use as a chemical probe to study and validate new biological targets, aiding in the understanding of complex cellular processes. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O/c1-16-6-2-5-9-20(16)25-22(28)24-15-18-14-21(17-10-12-23-13-11-17)27(26-18)19-7-3-4-8-19/h2,5-6,9-14,19H,3-4,7-8,15H2,1H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUZNUBYUYPJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2=NN(C(=C2)C3=CC=NC=C3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(o-tolyl)urea typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the pyridine ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate pyridine derivatives.

    Formation of the urea moiety: The final step involves the reaction of the pyrazole-pyridine intermediate with an isocyanate or carbodiimide to form the urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical agent due to its unique structural features:

  • Antitumor Activity : Similar compounds have shown significant antitumor properties. For instance, related urea derivatives have demonstrated cytotoxic effects on various cancer cell lines, suggesting that the presence of specific substituents can enhance their efficacy against tumors .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit critical enzymes involved in cancer progression. For example, derivatives have shown inhibitory activity against glycogen synthase kinase 3 (GSK-3), which plays a role in cell proliferation and apoptosis .
  • Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures may exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Streptococcus pyogenes. This activity is likely due to their interaction with bacterial DNA gyrase .

Biological Research

The compound is utilized in biological studies to explore its interactions with cellular targets:

  • Mechanism of Action : Research indicates that the compound may interact with specific receptors or enzymes, modulating their activity and influencing various biological pathways. Understanding these interactions can lead to the development of targeted therapies for diseases like cancer .

Materials Science

The unique properties of the compound make it suitable for applications in materials science:

  • Development of New Materials : The compound's structural complexity allows for the design of materials with specific properties such as luminescence or conductivity. These materials can be used in electronic devices or sensors.

Data Summary Table

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntitumor ActivitySignificant cytotoxicity against cancer cell lines
Enzyme InhibitionInhibitory activity against GSK-3
Antimicrobial PropertiesEffective against Staphylococcus aureus
Biological ResearchMechanism of ActionModulation of enzyme activity affecting biological pathways
Materials ScienceDevelopment of New MaterialsPotential for luminescent or conductive materials

Case Study 1: Antitumor Efficacy

A recent study focused on synthesizing urea derivatives structurally related to this compound. The results indicated selective cytotoxicity against various cancer cell lines while showing lower toxicity towards normal cells. Structural modifications enhanced biological activity significantly .

Case Study 2: Enzyme Inhibition Mechanism

Another investigation explored how similar compounds inhibit GSK-3 activity through molecular docking studies. These studies revealed effective binding to the active site of GSK-3, leading to substantial reductions in enzyme activity. The analysis suggested that specific modifications on the pyrazole ring could improve inhibitory potency further .

Mechanism of Action

The mechanism of action of 1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(o-tolyl)urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may bind to the active site of an enzyme, inhibiting its function, or interact with a receptor, altering its signaling pathways.

Comparison with Similar Compounds

Substituent Effects

  • Cyclopentyl vs.
  • Pyridin-4-yl vs. Pyrimidinyl/Triazolyl : The pyridinyl group in the target compound offers moderate electron-withdrawing effects, whereas pyrimidinyl (in ) and triazolyl (in ) groups may enhance π-π stacking or metal coordination.
  • Ortho-Tolyl vs. Methoxyphenyl/Nitrophenyl : The ortho-methyl group in the target compound introduces steric hindrance near the urea moiety, which could influence binding pocket accessibility compared to electron-rich methoxyphenyl () or polar nitrophenyl () groups.

Biological Activity

1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(o-tolyl)urea is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that may influence its interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(o-tolyl)urea, with the molecular formula C18H25N5O2C_{18}H_{25}N_{5}O_{2} and a molecular weight of 343.4 g/mol. The structure includes a pyrazole ring substituted with cyclopentyl and pyridinyl groups, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₅N₅O₂
Molecular Weight343.4 g/mol
CAS Number1421453-53-3

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to 1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(o-tolyl)urea have shown moderate antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MIC) for these compounds ranged from 250 µg/mL to lower values depending on the specific derivative tested.

Urease Inhibition

Urease is an enzyme critical for the survival of pathogens like Helicobacter pylori. Compounds similar to 1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(o-tolyl)urea have been evaluated for their urease inhibitory potential. For example, certain derivatives demonstrated IC50 values in the range of 2.0 to 14.12 µM, indicating potent inhibition compared to standard inhibitors like thiourea . This suggests that the compound may be a candidate for developing treatments against urease-dependent infections.

Cytotoxicity and Hemocompatibility

The cytotoxic effects of this compound have been assessed through hemolysis assays, indicating its safety profile when interacting with human blood cells. Compounds with similar structures exhibited good biocompatibility at low concentrations, making them suitable for potential therapeutic applications .

The biological activity of 1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(o-tolyl)urea is hypothesized to involve multiple mechanisms:

  • Receptor Binding : The unique structural features allow it to act as a ligand for various biological receptors.
  • Enzyme Inhibition : The compound may inhibit key enzymes such as urease, disrupting metabolic pathways in pathogens.
  • Antimicrobial Action : Its interaction with bacterial membranes or metabolic processes contributes to its antimicrobial effects.

Case Studies

Several studies have explored the biological implications of pyrazole derivatives:

  • A study focused on synthesizing and evaluating urease inhibitors highlighted several compounds with promising IC50 values, suggesting a strong potential for further development .
CompoundIC50 (µM)Activity Type
Compound A2.0Urease Inhibitor
Compound B14.12Urease Inhibitor
Thiourea23.2Standard Inhibitor

Q & A

Basic Synthesis and Optimization

Q: What are the key synthetic routes for preparing the pyrazole-urea scaffold in this compound, and how can reaction conditions be optimized for yield? A:

  • The urea moiety is typically synthesized via nucleophilic substitution or Curtius-type reactions. For example, ureas can be formed by reacting amines with isocyanates or carbamoyl azides under reflux in toluene or chloroform, followed by recrystallization (e.g., EtOH–AcOH mixtures) .
  • Pyrazole cores are often synthesized via cyclocondensation of hydrazines with diketones or via Suzuki-Miyaura cross-coupling for aryl/heteroaryl substituents (e.g., using Pd catalysts and boronic acids) .
  • Optimization: Adjust reaction time (1–48 hours), temperature (−20°C to reflux), and catalyst loading (e.g., Pd(PPh₃)₄ for coupling reactions). Monitor purity via TLC and optimize recrystallization solvents (e.g., 2-propanol or methanol) .

Purification and Isolation

Q: What chromatographic and recrystallization strategies are effective for isolating this compound from byproducts? A:

  • Column chromatography using ethyl acetate/hexane (1:4) effectively separates polar byproducts .
  • Recrystallization from 2-propanol or EtOH–AcOH (2:1) enhances purity, particularly for urea derivatives .
  • For thermally unstable intermediates, use low-temperature (−20°C) crystallization and avoid prolonged solvent evaporation .

Structural Confirmation

Q: Which spectroscopic and crystallographic methods are most reliable for confirming the structure? A:

  • NMR : Use ¹H/¹³C NMR to verify pyrazole C-H (δ 6.5–8.5 ppm) and urea N-H (δ 8–10 ppm) signals. Compare with analogs in literature .
  • X-ray crystallography : Resolve ambiguity in regiochemistry (e.g., pyridinyl vs. tolyl substituent positions) using single-crystal data, as demonstrated for related pyrazole-triazole hybrids .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .

Advanced: Contradictory Yield Data

Q: How should researchers address contradictory yields reported for similar urea-pyrazole syntheses? A:

  • Variable reactivity : The cyclopentyl group’s steric bulk may slow urea formation compared to less hindered analogs. Use excess isocyanate (1.2–1.5 eq) and extended reflux times (2–4 hours) .
  • Byproduct analysis : Characterize side products (e.g., via LC-MS) to identify competing pathways, such as dimerization or hydrolysis.
  • Reproducibility : Standardize solvent drying (anhydrous Na₂SO₄) and catalyst activation (e.g., degas Pd reactions with N₂) .

Advanced: Mechanistic Insights

Q: What computational or experimental methods elucidate the reaction mechanism for urea formation? A:

  • DFT calculations : Model transition states for isocyanate-amine reactions to predict regioselectivity and activation barriers .
  • Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy (e.g., NCO peak at ~2270 cm⁻¹ disappearance) .
  • Isotopic labeling : Use ¹⁵N-labeled amines to trace urea bond formation via NMR .

Stability and Storage

Q: How does the compound’s stability under varying conditions (pH, temperature) impact experimental design? A:

  • Thermal stability : Store at −20°C in sealed containers to prevent urea bond hydrolysis. Avoid prolonged heating (>60°C) in aqueous or acidic conditions .
  • Light sensitivity : Shield from UV light, as pyridinyl groups may undergo photodegradation. Use amber vials for long-term storage .

Advanced: Scale-Up Challenges

Q: What engineering considerations are critical for scaling up synthesis from milligram to gram scales? A:

  • Reactor design : Use continuous-flow systems for exothermic steps (e.g., cyclization reactions) to improve heat dissipation .
  • Solvent recovery : Implement fractional distillation for toluene/CHCl₃ reuse, reducing costs and waste .
  • Process control : Optimize stirring rates (500–1000 rpm) to ensure homogeneity in viscous mixtures .

Functional Group Compatibility

Q: How do the o-tolyl and pyridinyl substituents influence reactivity in downstream modifications? A:

  • Electron-rich o-tolyl : Enhances electrophilic substitution but may sterically hinder coupling reactions. Use directing groups (e.g., boronic esters) for regioselective functionalization .
  • Pyridinyl coordination : Exploit metal-binding properties for catalysis (e.g., Pd-mediated cross-couplings) but avoid strong acids to prevent protonation and precipitation .

Advanced: Data-Driven Reaction Optimization

Q: How can machine learning or high-throughput screening improve synthesis efficiency? A:

  • Reaction prediction : Train models on existing pyrazole-urea datasets to predict optimal catalysts/solvents .
  • DoE (Design of Experiments) : Use factorial designs to screen variables (e.g., temperature, catalyst loading) and identify critical factors .

Biological Assay Interference

Q: How can researchers mitigate interference from residual solvents or metal catalysts in biological testing? A:

  • Purification : Perform two-stage chromatography (normal phase followed by size exclusion) to remove Pd residues .
  • QC testing : Include ICP-MS for metal analysis and GC-MS for solvent quantification in batch documentation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.